
trans-2-(Piperazin-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition de la lipase pancréatique
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la lipase pancréatique novateur. De tels inhibiteurs sont essentiels dans le développement de traitements contre l'obésité, car ils peuvent empêcher l'absorption des graisses provenant du régime alimentaire .
Activité antimicrobienne
Les analogues structurels de trans-2-(Piperazin-1-yl)cyclobutan-1-ol ont montré des résultats prometteurs en termes d'activités antimicrobiennes. Ils ont été testés contre diverses souches bactériennes, et les résultats suggèrent des applications potentielles dans le développement de nouveaux agents antibactériens .
Propriétés antioxydantes
La recherche indique que ces composés présentent des activités antioxydantes. En piégeant les radicaux libres, ils peuvent contribuer à la protection contre les maladies liées au stress oxydatif .
Études de théorie de la fonctionnelle de la densité (DFT)
La structure électronique du composé a été analysée à l'aide de la DFT. Ces études sont essentielles pour comprendre la réactivité et l'interaction de la molécule avec d'autres cibles biologiques .
Docking moléculaire
Des études de docking moléculaire ont été réalisées pour prédire l'interaction de This compound avec des enzymes comme la lipase pancréatique. C'est une étape cruciale dans la conception et la découverte de médicaments .
Formation de base de Schiff
Il sert de précurseur pour la synthèse de bases de Schiff, qui sont précieuses dans divers domaines, notamment la chimie médicinale et la catalyse .
Identification spectrale
Le composé est utilisé dans des études spectrales, y compris la spectroscopie UV-Visible et FTIR, pour surveiller les réactions et vérifier la formation des produits souhaités .
Analyse thermique
Les propriétés thermiques du composé et de ses dérivés ont été étudiées pour comprendre leur stabilité et leurs schémas de décomposition, ce qui est important pour les applications pratiques .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, and affecting the activity of biomolecules. For instance, it has been observed to interact with certain antimicrobial enzymes, potentially inhibiting their activity and thus exhibiting antimicrobial properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression that can alter cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-7(8)10-5-3-9-4-6-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBGDQEWCLRSY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



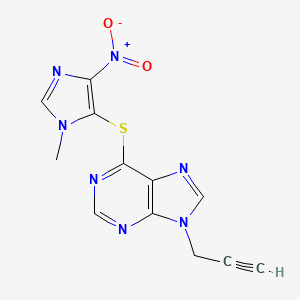


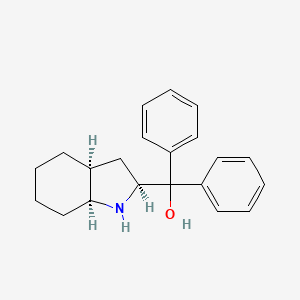
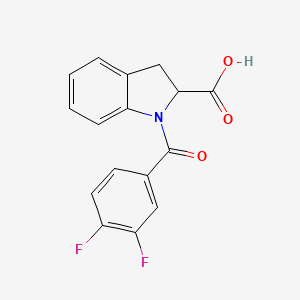

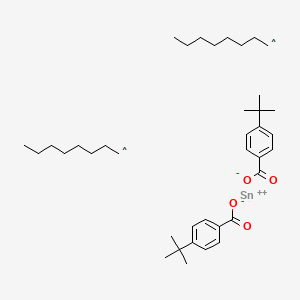


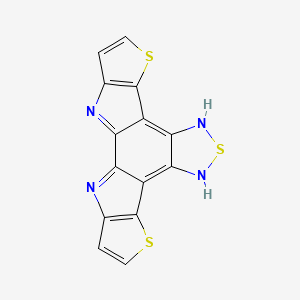

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

